Tylvalosin-d9
Description
Significance of Deuterated Analogs in Pharmacological Investigations
Deuterium (B1214612) (²H), a stable isotope of hydrogen, has gained significant attention in pharmacological research. medchemexpress.com The replacement of hydrogen with deuterium, known as deuteration, can have a notable impact on the metabolic and pharmacokinetic profiles of a drug. medchemexpress.cominformaticsjournals.co.in The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of bond cleavage in metabolic reactions. bioscientia.de This phenomenon, known as the kinetic isotope effect, can result in a reduced rate of drug metabolism. researchgate.net
This modification can lead to several potential advantages for a deuterated drug compared to its non-deuterated (protium) analog:
Improved Pharmacokinetics: By slowing metabolism, deuteration can lead to a longer drug half-life, more consistent systemic exposure, and potentially less frequent dosing. medchemexpress.combioscientia.de
Reduced Toxicity: Deuteration can sometimes alter metabolic pathways, potentially reducing the formation of undesirable or toxic metabolites. bioscientia.deresearchgate.net
The use of deuterated compounds as internal standards in bioanalytical studies is also a critical application. Because they have nearly identical chemical and physical properties to the drug being analyzed, they behave similarly during sample preparation and analysis, but their different mass allows for clear differentiation by mass spectrometry. This leads to more accurate and precise quantification of the drug in biological samples.
Overview of Tylvalosin (B1682567) and its Context in Veterinary Medicine
Tylvalosin is a third-generation macrolide antibiotic used exclusively in veterinary medicine. frontiersin.orgnih.gov It is a semi-synthetic derivative of tylosin, produced by modifying the 3-acetyl-4⁰-isovaleryl group to an acetylisovaleryltylosin tartrate. frontiersin.orgmdpi.com Macrolide antibiotics act by interfering with bacterial protein synthesis. They reversibly bind to the 50S subunit of the bacterial ribosome, which is generally considered a bacteriostatic action, meaning it inhibits bacterial growth. europa.euwikipedia.org
Tylvalosin exhibits a broad spectrum of activity against various pathogens, particularly Gram-positive bacteria, some Gram-negative bacteria, and Mycoplasma species. mdpi.comeuropa.eu In veterinary practice, it is commonly used for the treatment and control of respiratory and enteric (intestinal) infections in swine and poultry. frontiersin.orgmdpi.comadvacarepharma.com Specific indications include porcine proliferative enteropathy (PPE), swine enzootic pneumonia, and infections caused by organisms such as Lawsonia intracellularis, Mycoplasma hyopneumoniae, Bordetella bronchiseptica, and Clostridium perfringens. frontiersin.orgwikipedia.org
Pharmacokinetic studies have shown that tylvalosin concentrates in certain tissues, such as the mucous lining of the respiratory and gastrointestinal tracts, at higher levels than in plasma. europa.eueuropa.eu The major metabolite of tylvalosin is 3-acetyltylosin (3-AT), which also possesses microbiological activity. europa.eueuropa.eu
Rationale for Research Utilizing Tylvalosin-d9
This compound is the deuterium-labeled analog of tylvalosin. medchemexpress.commedchemexpress.com In this compound, nine hydrogen atoms have been replaced with deuterium. weblivelink.com The primary rationale for the synthesis and use of this compound in research is its application as an internal standard in analytical and bioanalytical methods, particularly those involving mass spectrometry. weblivelink.comaxios-research.com
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative mass spectrometry assays. Because its chemical and physical properties are nearly identical to unlabeled tylvalosin, it can be added to a biological sample (like plasma or tissue) at the beginning of the analytical process. It will behave in the same way as the unlabeled tylvalosin during extraction, purification, and ionization in the mass spectrometer. However, due to its higher mass, the mass spectrometer can distinguish it from the unlabeled drug. This allows for very precise and accurate quantification of tylvalosin concentrations, correcting for any potential loss of the analyte during sample preparation.
This precise quantification is essential for a variety of research applications:
Pharmacokinetic Studies: Accurate determination of drug concentrations in plasma and tissues over time is fundamental to understanding the absorption, distribution, metabolism, and excretion of tylvalosin. nih.gov
Metabolism Studies: this compound can be used to help identify and quantify metabolites of tylvalosin in various biological matrices.
Residue Analysis: In food-producing animals, regulatory agencies require highly accurate methods to determine the levels of drug residues in edible tissues to ensure food safety. nih.gov The use of this compound as an internal standard supports the development and validation of these critical analytical methods. weblivelink.comaxios-research.com
Properties
Molecular Formula |
C₅₃H₇₈D₉NO₁₉ |
|---|---|
Molecular Weight |
1051.31 |
Synonyms |
3-Acetate 4B-(3-methylbutanoate)-tylosin-d9; 3-O-Acetyl-4’’-O-isovaleryltylosin-d9; Acetylisovaleryltylosin-d9 |
Origin of Product |
United States |
Synthesis and Isotopic Characterization of Tylvalosin D9
Strategies for Deuterium (B1214612) Incorporation in Macrolide Structures
The introduction of deuterium into complex organic molecules like macrolide antibiotics requires strategic chemical methods. General approaches often involve hydrogen-isotope exchange reactions, reductive deuteration of functional groups like carbonyls or alkenes, or the use of deuterated building blocks in a multi-step synthesis. researchgate.net
For large, multifunctional molecules, selective deuteration at specific sites is a significant challenge. nih.gov Methods can range from using deuterated metal hydrides (e.g., sodium borodeuteride, NaBD₄) for the reduction of carbonyls, to catalytic exchange reactions using deuterium gas (D₂) or heavy water (D₂O) as the deuterium source. researchgate.net Biocatalytic methods, employing enzymes like aminotransferases, also offer a high degree of stereo- and regioselectivity for deuterium incorporation. researchgate.netnih.gov
Tylvalosin (B1682567) is a derivative of the antibiotic Tylosin, distinguished by acetylation at the 3-OH position and isovalerylation at the 4''-OH position. researchgate.net The synthesis of Tylvalosin-d9 involves introducing nine deuterium atoms into the isovaleryl group. lgcstandards.com
The common synthetic route for this compound starts with the parent compound, Tylosin, and a deuterated acylating agent. The specific reagent used is deuterated isovaleric acid or a reactive derivative thereof, where the nine hydrogen atoms on the isovaleryl moiety have been replaced by deuterium. This reagent is used to selectively acylate the 4''-hydroxyl group of the mycaminose (B1220238) sugar of Tylosin. Subsequent acetylation of the 3-hydroxyl group on the macrolactone ring yields the final this compound product. The synthesis of Tylosin itself can be achieved via fermentation of Streptomyces species. researchgate.netnih.gov
The introduction of the deuterated isovaleryl group is a critical step. Chemical synthesis is often employed for such acylations, though it can sometimes lead to non-specific reactions at multiple hydroxyl groups, necessitating protective group strategies to ensure acylation occurs only at the desired position. google.com However, biochemical processes using specific enzymes can facilitate highly selective acylation with high yields. google.com
Spectroscopic and Chromatographic Methods for Isotopic Purity Confirmation
Confirming the successful synthesis of this compound requires a combination of analytical techniques to verify its structural integrity, isotopic enrichment, and the specific locations of the deuterium labels. rsc.org High-performance liquid chromatography (HPLC) is typically used for purification and to determine chemical purity, while mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are essential for isotopic characterization. rsc.orgresearchgate.net
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the primary tool for verifying the isotopic enrichment of deuterated compounds. rsc.org For this compound, the analysis confirms a mass shift corresponding to the replacement of nine protons with nine deuterons.
The molecular formula of Tylvalosin is C₅₃H₈₇NO₁₉, and for this compound, it is C₅₃H₇₈D₉NO₁₉. lgcstandards.commzcloud.org By comparing the full scan mass spectra of the labeled and unlabeled compounds, a clear mass shift is observable. The isotopic enrichment is calculated by integrating the ion signals for the desired labeled compound and any incompletely labeled variants. rsc.org This allows for the determination of the percentage of molecules that contain the full nine deuterium atoms. rsc.org Tandem mass spectrometry (MS/MS) can further confirm the location of the label by analyzing fragment ions; fragments containing the isovaleryl group will exhibit the mass shift, while other fragments will not. nih.gov
Table 1: Expected Mass Spectrometry Data for Tylvalosin and this compound This table presents theoretical values for singly charged ions ([M+H]⁺). Actual observed values may vary slightly based on instrumentation and experimental conditions.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected m/z [M+H]⁺ |
| Tylvalosin | C₅₃H₈₇NO₁₉ | 1041.5873 | 1042.5946 |
| This compound | C₅₃H₇₈D₉NO₁₉ | 1050.6437 | 1051.6510 |
While mass spectrometry confirms that the deuterium is present, Nuclear Magnetic Resonance (NMR) spectroscopy confirms where it is located. rsc.org It provides definitive proof of the structural integrity and the site-specific nature of the isotopic labeling. mdpi.com
In ¹H NMR (proton NMR) spectroscopy, the signals corresponding to the protons on the isovaleryl group of unlabeled Tylvalosin will be absent in the spectrum of high-purity this compound. The disappearance of these specific resonances is a key indicator of successful deuteration at those positions. olemiss.edu
Conversely, ²H NMR (deuterium NMR) spectroscopy can be used to directly observe the deuterium nuclei. The ²H NMR spectrum of this compound would show signals at chemical shifts corresponding to the positions of the deuterium atoms on the isovaleryl group. datapdf.com Comparing the ¹H and ¹³C NMR spectra of the deuterated and non-deuterated compounds allows for unambiguous assignment of all signals and confirms that the core structure of the macrolide remains unchanged during the labeling process. mdpi.comolemiss.edu
Table 2: Illustrative ¹H NMR Chemical Shift Comparison for the Isovaleryl Moiety This table shows expected proton signals for the isovaleryl group in the parent compound, which would be absent in the ¹H NMR spectrum of the deuterated analogue.
| Protons in Isovaleryl Group | Typical Chemical Shift Range (ppm) | Expected in Tylvalosin ¹H Spectrum | Expected in this compound ¹H Spectrum |
| -CH₂- | ~2.2 | Present | Absent |
| -CH- | ~2.1 | Present | Absent |
| -CH₃ (x2) | ~0.95 | Present | Absent |
Advanced Analytical Methodologies Utilizing Tylvalosin D9
Development and Validation of Bioanalytical Assays
The development and validation of robust bioanalytical assays are fundamental for the accurate quantification of pharmaceutical compounds in complex biological matrices. For the macrolide antibiotic Tylvalosin (B1682567), highly specific and sensitive methods are required for pharmacokinetic studies and residue analysis. The use of a stable isotope-labeled internal standard, Tylvalosin-d9, is central to achieving the necessary accuracy and precision in these assays.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Methodologies
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has become the preferred technique for the analysis of Tylvalosin in various biological samples. researchgate.net This methodology offers high selectivity, sensitivity, and throughput, which are critical for demanding bioanalytical applications. researchgate.net The development of a UPLC-MS/MS method involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters to ensure reliable and reproducible results. lcms.cz The integration of automated data processing further enhances laboratory productivity by streamlining quantification and quality control checks. lcms.cz
The primary goal of optimizing chromatographic conditions is to achieve a good separation of the analyte from endogenous matrix components within a reasonable timeframe. libretexts.org For Tylvalosin and this compound, this involves a systematic approach to selecting and refining several key parameters.
Column Selection: Reversed-phase chromatography is typically employed. A common choice is a C18 column, which separates compounds based on their hydrophobicity. frontiersin.orgugent.be The specific column dimensions and particle size are selected to be compatible with UPLC systems, often featuring smaller particle sizes (e.g., 1.7 µm) to enhance efficiency and resolution. ugent.be
Mobile Phase Composition: The mobile phase usually consists of a mixture of an aqueous solvent and an organic solvent. nih.govnih.gov Acetonitrile is frequently used as the organic phase, while the aqueous phase is often acidified with a small percentage of formic acid (e.g., 0.1-0.3%). frontiersin.orgnih.gov The acid helps to improve peak shape and ionization efficiency by promoting the formation of protonated molecules ([M+H]+) in the mass spectrometer source. dergipark.org.tr
Elution Mode: Gradient elution is commonly used to effectively separate the analytes of interest and manage the elution of matrix interferences. libretexts.orgugent.be A typical gradient starts with a high percentage of the aqueous phase, followed by a linear increase in the organic solvent concentration to elute Tylvalosin and its internal standard. ugent.be This is followed by a wash step with a high organic concentration and a re-equilibration step to return to the initial conditions before the next injection. ugent.be
Flow Rate and Temperature: The mobile phase flow rate is optimized for the specific column dimensions to ensure sharp, symmetrical peaks. nih.gov Column temperature is also controlled (e.g., at 45 °C) to ensure reproducible retention times and improve peak shape. ugent.be
Table 1: Typical Chromatographic Parameters for Tylvalosin Analysis
| Parameter | Typical Condition | Reference |
|---|---|---|
| Chromatography System | UPLC | ugent.bewaters.com |
| Column | Reversed-phase C18 (e.g., 2.1 x 150 mm, 1.7 µm) | frontiersin.orgugent.be |
| Mobile Phase A | Water with 0.05-0.3% Formic or Acetic Acid | ugent.benih.govnih.gov |
| Mobile Phase B | Acetonitrile or Acetonitrile/Methanol mixture | ugent.benih.govnih.gov |
| Elution | Gradient | libretexts.orgugent.be |
| Flow Rate | ~0.4 mL/min | ugent.be |
| Column Temperature | ~45 °C | ugent.be |
Tandem mass spectrometry detection is optimized to provide maximum sensitivity and specificity for both the analyte (Tylvalosin) and the internal standard (this compound). This is achieved using the Multiple Reaction Monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions. frontiersin.org
Optimization involves the direct infusion of standard solutions of Tylvalosin and this compound into the mass spectrometer. frontiersin.org Key parameters are adjusted to find the optimal signal response:
Ionization Mode: Electrospray ionization (ESI) in the positive mode (ESI+) is typically chosen for macrolides like Tylvalosin as it readily forms protonated precursor ions [M+H]+. frontiersin.orgugent.be
Precursor and Product Ions: The instrument is tuned to isolate the protonated molecular ion of each compound (the precursor ion). This ion is then fragmented in the collision cell, and specific, stable product ions are selected for monitoring. For Tylvalosin, multiple transitions can be monitored for confirmation. europa.eu For the deuterated internal standard, this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 9 units higher than that of Tylvalosin, while the product ions may be the same or different depending on the location of the deuterium (B1214612) labels. wur.nl
Collision Energy and Cone Voltage: These voltages are optimized for each MRM transition to maximize the intensity of the product ion signal. ugent.be
Table 2: Example Mass Spectrometric Parameters for Tylvalosin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) | Reference |
|---|---|---|---|---|---|
| Tylvalosin | 1044.6 | 171.2 | - | - | europa.eu |
| This compound | 1052.8 | 814 | 45 | 10 | wur.nl |
Note: Collision energy and cone voltage values are instrument-dependent and require optimization for each specific method.
Optimization of Chromatographic Separation Parameters
Role of this compound as an Internal Standard in Quantitative Analysis
In quantitative chromatography, an internal standard (IS) is a compound added in a known amount to all samples, calibrators, and quality controls. scioninstruments.com The quantification is based on the ratio of the analyte peak area to the IS peak area. scioninstruments.com This approach corrects for variations in sample volume, injection volume, and signal response, thereby improving the precision and accuracy of the results. scioninstruments.com A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" for quantitative LC-MS/MS analysis. nih.gov This is because its physicochemical properties are nearly identical to the analyte, causing it to behave similarly during sample extraction, chromatography, and ionization. nih.govmedchemexpress.com
Matrix effects are a significant challenge in LC-ESI-MS/MS, defined as the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix (e.g., plasma, tissue). researchgate.net These effects can compromise the accuracy and sensitivity of an assay. researchgate.net
Because this compound is chemically identical to Tylvalosin and co-elutes with it, it is subject to the exact same degree of ion suppression or enhancement at any given point in the chromatogram. frontiersin.orgnih.gov By calculating the ratio of the analyte signal to the internal standard signal, any signal fluctuation caused by the matrix is effectively canceled out. nih.gov This compensation is a major advantage of using a stable isotope dilution assay (SIDA), as it corrects for matrix effects that are difficult to eliminate through sample cleanup or chromatographic separation alone. frontiersin.orgchromatographyonline.com
The use of a stable isotope-labeled internal standard like this compound significantly enhances the precision (reproducibility) and accuracy (closeness to the true value) of a bioanalytical method. frontiersin.orgresearchgate.net Stable isotope dilution analysis (SIDA) corrects for potential analyte loss during sample preparation steps (e.g., extraction, evaporation, reconstitution) and compensates for variability in instrument performance. frontiersin.org
The validation of such methods typically demonstrates excellent performance. Assay precision is evaluated by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision), with results expressed as the relative standard deviation (%RSD). researchgate.net Accuracy is determined by comparing the measured concentration to the known nominal concentration and is expressed as a percentage. researchgate.net Bioanalytical method validation guidelines often require precision to be within 15% RSD and accuracy to be within ±15% of the nominal value. researchgate.net Studies using stable isotope dilution assays consistently meet these criteria. frontiersin.orgnih.govresearchgate.net
Table 3: Example Performance Characteristics of a Stable Isotope Dilution LC-MS/MS Assay
| Parameter | Typical Acceptance Criteria | Benefit of this compound | Reference |
|---|---|---|---|
| Accuracy | 85-115% of nominal value | Corrects for analyte loss and matrix effects, ensuring results are close to the true value. | nih.govresearchgate.net |
| Intra-day Precision | ≤15% RSD | Normalizes variations within a single analytical run, improving reproducibility. | frontiersin.orgresearchgate.net |
| Inter-day Precision | ≤15% RSD | Compensates for day-to-day variations in instrument performance and sample handling. | frontiersin.orgresearchgate.net |
Mitigation of Matrix Effects in Complex Biological Samples
Method Validation Parameters and Regulatory Compliance (e.g., Linearity, Limit of Quantification, Selectivity)
The validation of analytical methods is a mandatory requirement to ensure that the data generated is reliable and fit for its intended purpose, particularly for regulatory monitoring of veterinary drug residues. sgs.commdpi.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and European Union agencies provide detailed guidelines for bioanalytical method validation. nih.goveuropa.euagrinfo.eu These validations, which underpin the use of this compound as an internal standard, focus on several key parameters.
Linearity: The linearity of an analytical method describes its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. For the quantification of Tylvalosin using an internal standard like this compound, excellent linearity has been demonstrated. In pig plasma, a linear range of 0.1 µg/mL to 5 µg/mL with a correlation coefficient (r²) of ≥ 0.9998 has been reported. nih.govresearchgate.net Another study in broiler chicken plasma showed satisfactory linearity within a concentration range of 1 to 1000 ng/mL (r² > 0.99). mdpi.com
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. Methods utilizing this compound achieve low LOQs suitable for residue analysis. For instance, the LOQ for Tylvalosin in pig plasma has been established at 0.1 µg/mL using HPLC-UV and 0.001 µg/mL using the more sensitive LC-MS. nih.gov In broiler chicken plasma, an even lower limit of quantification (LLOQ) of 1 ng/mL was achieved using UPLC-MS/MS. mdpi.com
Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances or other drugs. In methods for Tylvalosin, selectivity is confirmed by analyzing blank matrix samples from different sources to ensure no interfering peaks are observed at the retention time of Tylvalosin and its internal standard, this compound. mdpi.com The use of MS/MS with multiple reaction monitoring (MRM) provides a high degree of specificity, further ensuring the method's selectivity. nih.gov
Regulatory compliance is a cornerstone of veterinary drug residue analysis. europa.euagrinfo.eu Methods are validated according to stringent international guidelines, such as those from the FDA and the European Commission (e.g., Regulation (EU) 2021/808), to ensure the quality and comparability of results from official laboratories. nih.goveuropa.eueurofins.de The use of a stable isotope-labeled internal standard like this compound is a key component in meeting these rigorous requirements for confirmatory methods.
Precision is a measure of the random error of an analytical method and is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). It is assessed at two levels: intra-day precision (repeatability), which evaluates variability within a single day, and inter-day precision (intermediate precision), which measures variability across different days. researchgate.netfao.org Methods for quantifying Tylvalosin, which rely on this compound for accuracy, consistently demonstrate high precision.
For example, a validated HPLC-UV method for Tylvalosin in pig plasma reported both intra-day and inter-day precision values below 6.1%. nih.gov Similarly, a UPLC-MS/MS method in broiler chicken plasma showed intra- and inter-batch precision ranging from 2.85% to 11.19%. mdpi.com A multi-class antibiotic analysis in human plasma also reported excellent precision, with intra-day RSD from 1.4% to 9.3% and inter-day RSD from 2.1% to 7.2%. frontiersin.org These low variability values indicate the methods are highly reproducible and reliable for routine analysis.
| Matrix | Analytical Method | Variability Type | Precision (%RSD or %CV) | Reference |
|---|---|---|---|---|
| Pig Plasma | HPLC-UV | Intra-Day | <6.1% | nih.gov |
| Pig Plasma | HPLC-UV | Inter-Day | <6.1% | nih.gov |
| Broiler Chicken Plasma | UPLC-MS/MS | Intra-Batch | 2.85% - 11.19% | mdpi.com |
| Broiler Chicken Plasma | UPLC-MS/MS | Inter-Batch | 2.85% - 11.19% | mdpi.com |
| Human Plasma (Multi-analyte) | LC-MS/MS | Intra-Day | 1.4% - 9.3% | frontiersin.org |
| Human Plasma (Multi-analyte) | LC-MS/MS | Inter-Day | 2.1% - 7.2% | frontiersin.org |
The recovery of an analytical method determines the efficiency of the extraction process, indicating the proportion of the analyte that is successfully recovered from the matrix and measured. High and consistent recovery is essential for accurate quantification. The use of an internal standard like this compound helps to compensate for any analyte loss during sample preparation. researchgate.net
Excellent recovery efficiencies have been documented for Tylvalosin across various challenging matrices. In pig plasma, a method involving protein precipitation achieved recovery values ranging from 89.66% to 96.92%. nih.govresearchgate.net In a study analyzing macrolide residues in honey, recoveries determined by LC-ESI-MS/MS ranged from 75.5% to 135.7% in light honey and 42.1% to 111.0% in dark honey. nih.gov Furthermore, a multi-residue method for various antibiotics demonstrated extraction recoveries between 90.1% and 109.2%. frontiersin.org A study focused on the complex matrix of swine manure reported that the choice of extraction solvent was critical, with an optimized method being validated for 48 antibiotics. wur.nl
| Matrix | Analytical Method | Recovery Efficiency (%) | Reference |
|---|---|---|---|
| Pig Plasma | HPLC-UV | 89.66 - 96.92 | nih.govresearchgate.net |
| Light Honey (macrolides) | LC-ESI-MS/MS | 75.5 - 135.7 | nih.gov |
| Dark Honey (macrolides) | LC-ESI-MS/MS | 42.1 - 111.0 | nih.gov |
| Various (Multi-analyte) | LC-MS/MS | 90.1 - 109.2 | frontiersin.org |
| Chicken Meat (Tylvalosin) | LC-MS/MS | Not specified, but method validated | thermofisher.com |
Inter-Day and Intra-Day Variability Assessment
Application in High-Throughput Quantitative Screening
High-throughput screening (HTS) methodologies are essential for the routine monitoring of a large volume of samples, as is common in food safety programs and veterinary drug residue surveillance. mdpi.comnih.gov These methods must be rapid, robust, and cost-effective while maintaining a high degree of accuracy and sensitivity. researchgate.net LC-MS/MS has become the predominant technology for HTS of veterinary drug residues due to its ability to perform multi-class, multi-residue analysis in a single run. shimadzu.comvliz.be
The role of stable isotope-labeled internal standards, such as this compound, is paramount in these HTS applications. In automated and high-throughput workflows, where sample preparation may be simplified (e.g., using "dilute-and-shoot" or QuEChERS-based approaches) to increase speed, matrix effects can be more pronounced. researchgate.net this compound, by mimicking the chemical behavior of the target analyte Tylvalosin during extraction, chromatography, and ionization, provides crucial correction for any analytical variability. This ensures that quantitative results remain accurate and reliable even when analyzing hundreds of samples per day. thermofisher.com The development of multi-residue HTS methods allows laboratories to screen for a wide range of compounds, including Tylvalosin, simultaneously, making surveillance programs more efficient and comprehensive. researchgate.netvliz.be
Application of Tylvalosin D9 in Animal Pharmacokinetic and Metabolism Research
Pharmacokinetic Disposition Studies in Target Animal Species
The use of stable isotope-labeled compounds like Tylvalosin-d9 is a powerful tool in pharmacokinetic research. symeres.comnih.gov It enables the accurate determination of drug concentrations in biological samples, which is essential for characterizing the drug's behavior in the body.
Quantification in Plasma and Serum Samples (e.g., chickens, turkeys, pigs, ducks)
Accurate quantification of tylvalosin (B1682567) in plasma and serum is fundamental to pharmacokinetic analysis. Methods such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are frequently employed for this purpose, with this compound used as an internal standard to ensure the reliability of the results. mdpi.comresearchgate.netnih.gov
Pharmacokinetic studies in various animal species have been conducted to determine the absorption profiles and bioavailability of tylvalosin following different administration routes.
In chickens , the absolute bioavailability of tylvalosin after oral administration has been reported to be relatively low, with values of 5.92%, 3.56%, and 3.04% for doses of 5, 10, and 25 mg/kg, respectively. mdpi.comresearchgate.net Another study in normal chickens found the oral bioavailability to be 44.28 ± 0.78%. ijmpronline.com Following oral administration of a single 25 mg/kg dose in chickens, the maximum plasma concentration (Cmax) was 0.29 µg/mL, which was reached at a Tmax of 1.88 hours. mdpi.com
In turkeys , oral administration of tylvalosin resulted in rapid absorption. innovareacademics.in One study reported a systemic bioavailability of 33.84% after oral administration. innovareacademics.in Another study in broiler turkeys found the oral bioavailability to be higher at 53.3%, with a peak plasma concentration of 1.08 μg/mL reached at 2.0 hours post-administration. frontiersin.org
In pigs , the time to reach maximum plasma concentration (tmax) for tylvalosin is approximately 2.2 hours. europa.eueuropa.eu
Interactive Table: Oral Bioavailability and Peak Plasma Concentration of Tylvalosin
| Species | Bioavailability (%) | Cmax (µg/mL) | Tmax (hours) |
|---|---|---|---|
| Chickens | 3.04 - 44.28 | 0.29 | 1.88 |
| Turkeys | 33.84 - 53.3 | 0.637 - 1.08 | 1.29 - 2.0 |
Tylvalosin is known to be widely distributed in tissues. europa.eueuropa.eu Studies have shown that it concentrates in various tissues, including respiratory tissues, intestinal mucosa, and phagocytic cells. europa.eueuropa.eu
In chickens , following intravenous injection, the distribution half-life (t1/2α) was found to be approximately 0.12–0.13 hours across different doses. mdpi.com Another study reported a distribution half-life of 0.153 hours in healthy broiler chickens. sphinxsai.com The volume of distribution at steady state (Vss) in chickens at a 25 mg/kg dose was determined to be 1.23 L/kg. mdpi.com
In turkeys , after intravenous injection, tylvalosin was rapidly distributed with a distribution half-life of 0.076 hours. innovareacademics.in Another study in broiler turkeys reported a longer distribution half-life of 0.382 hours and a large volume of distribution at steady state (8.30 L/kg), suggesting extensive tissue distribution. frontiersin.orgnih.gov
In pigs , tylvalosin is widely distributed, with the highest concentrations found in the lungs, bile, intestinal mucosa, spleen, kidney, and liver. europa.eu
The elimination half-life and clearance rate are crucial parameters that describe how quickly a drug is removed from the body.
In chickens , after a single intravenous injection of 25 mg/kg, the elimination half-life (t1/2β) was 0.63 hours. mdpi.com Another study reported an elimination half-life of 7.01 hours. ijmpronline.com The total body clearance was 0.71 L/hr/kg in one study. ijmpronline.com
In turkeys , following intravenous administration, the elimination half-life was 0.788 hours. innovareacademics.in A separate study in broiler turkeys reported a much longer elimination half-life of 5.71 hours and a total body clearance of 1.17 L/h. frontiersin.orgnih.gov
In pigs , the terminal elimination half-life is approximately 2.2 hours. europa.eueuropa.eu
Interactive Table: Elimination Half-Life of Tylvalosin
| Species | Route | Elimination Half-Life (hours) |
|---|---|---|
| Chickens | IV | 0.63 - 7.01 |
| Turkeys | IV | 0.788 - 5.71 |
Elucidation of Distribution Kinetics and Tissue Penetration
Pharmacokinetic Modeling and Simulation Enabled by this compound Data
Data obtained using this compound as an internal standard is invaluable for developing accurate pharmacokinetic models. These models are essential for simulating drug behavior and optimizing dosing regimens.
Both compartmental and non-compartmental analyses are used to describe the pharmacokinetic properties of tylvalosin.
Following intravenous administration in chickens and turkeys , the plasma concentration-time curve is best described by a two-compartment open model. mdpi.comijmpronline.cominnovareacademics.innih.gov This indicates a rapid distribution phase followed by a slower elimination phase. For oral administration in chickens, a one-compartment open model has been used. mdpi.com
Non-compartmental analysis is also widely used to calculate key pharmacokinetic parameters such as the area under the curve (AUC), clearance (Cl), and mean residence time (MRT) from the plasma concentration-time data. frontiersin.org The use of precise data, facilitated by internal standards like this compound, strengthens the reliability of both modeling approaches. nih.govscilit.com
Assessment of Dose Proportionality
Dose proportionality is a fundamental concept in pharmacokinetics, indicating a linear relationship between the administered dose of a drug and the resulting plasma concentrations. numberanalytics.com Studies investigating the dose proportionality of tylvalosin have been conducted in broiler chickens, examining its pharmacokinetic profile after intravenous and oral administration at various doses.
In one such study, broiler chickens were administered tylvalosin intravenously and orally at doses of 5, 10, and 25 mg/kg. mdpi.comresearchgate.netnih.gov The plasma concentrations of tylvalosin were measured over time using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a method that often employs deuterated internal standards like this compound for accurate quantification. cgfarad.camdpi.comresearchgate.netnih.gov The results of this research indicated a lack of dose proportionality for tylvalosin in broiler chickens across the tested dose range for both routes of administration. mdpi.comresearchgate.netnih.gov Specifically, the increase in the area under the concentration-time curve (AUC) was not directly proportional to the increase in the dose. mdpi.com
Table 1: Pharmacokinetic Parameters of Tylvalosin in Broiler Chickens After a Single Intravenous Dose
| Dose (mg/kg) | C₀ (µg/mL) | AUC₀-∞ (h*µg/mL) | t½ (h) |
| 5 | 2.05 ± 0.88 | 1.09 ± 0.38 | 0.86 ± 0.23 |
| 10 | 5.21 ± 1.71 | 3.18 ± 0.86 | 1.05 ± 0.29 |
| 25 | 25.44 ± 7.43 | 11.23 ± 2.54 | 1.45 ± 0.37 |
Data adapted from a study on the pharmacokinetics of tylvalosin in broiler chickens. mdpi.com
Metabolite Identification and Profiling
The use of this compound is instrumental in identifying and quantifying the metabolites of tylvalosin, providing a clearer picture of its metabolic pathways.
Tracing Metabolic Pathways Using Deuterium (B1214612) Labeling
Deuterium-labeled compounds like this compound are invaluable tracers in metabolism studies. medchemexpress.comnih.gov The deuterium atoms act as a stable isotopic label, allowing researchers to distinguish the drug and its metabolites from endogenous compounds in biological samples. mdpi.comnih.gov This is particularly useful in mass spectrometry-based analyses, where the mass shift caused by the deuterium atoms facilitates the identification of drug-related molecular species. nih.gov While specific studies detailing the use of this compound to trace the complete metabolic pathway of tylvalosin are not widely published, the principle is well-established in drug metabolism research. mdpi.comnih.gov
Quantitative Analysis of Tylvalosin Metabolites (e.g., 3-Acetyltylosin) in Biological Matrices
A study in growing pigs investigated the concentrations of tylvalosin and 3-AT in synovial fluid after oral administration. researchgate.netnih.gov In this research, pigs were given single oral doses of tylvalosin, and the concentrations of both tylvalosin and 3-AT were measured in the synovial fluid at various time points. researchgate.netnih.gov At a dose of 5 mg/kg, the mean concentration of 3-AT peaked at 58.82 ng/mL two hours after administration, which was higher than the peak concentration of the parent tylvalosin (31.17 ng/mL). nih.gov The use of a deuterated internal standard, such as this compound, in the analytical method (LC-MS/MS) would be standard practice to ensure the accuracy of these quantitative results. cgfarad.ca
Table 2: Mean Concentrations of Tylvalosin (TVN) and 3-O-acetyltylosin (3AT) in Swine Synovial Fluid After a Single 5 mg/kg Oral Dose
| Time (hours) | Mean TVN Concentration (ng/mL) | Mean 3AT Concentration (ng/mL) |
| 0 | 0 | 0 |
| 2 | 31.17 | 58.82 |
| 4 | 19.33 | 45.33 |
| 6 | 12.00 | 28.17 |
| 8 | 7.67 | 18.00 |
| 10 | 5.17 | 12.17 |
Data adapted from a study on tylvalosin and 3-O-acetyltylosin concentrations in the synovial fluid of swine. nih.gov
Investigation of In Vitro and In Vivo Metabolic Transformations
The metabolic transformation of tylvalosin has been investigated in both in vitro and in vivo systems. In vitro studies using liver microsomes have confirmed that tylvalosin is rapidly metabolized. europa.eueuropa.eueuropa.eu The primary metabolic reaction is the deacetylation of tylvalosin to form 3-O-acetyltylosin. europa.eueuropa.eu
In vivo studies in pigs have shown that after oral administration, a significant portion of the dose is excreted in the feces. europa.eueuropa.eu A study using 14C-labeled tylvalosin in pigs demonstrated that over 70% of the administered dose was found in the feces, with only 3 to 4% excreted in the urine. europa.eueuropa.eu These studies indicate that tylvalosin undergoes significant metabolism and is primarily eliminated through the fecal route. europa.eueuropa.eu While these specific studies did not explicitly mention the use of this compound, deuterated standards are fundamental in modern analytical methods used for such investigations to ensure data reliability. cgfarad.ca
Role of Tylvalosin D9 in Veterinary Residue Analysis
Method Development for Tissue Residue Depletion Studies in Food-Producing Animals
Residue depletion studies are fundamental to understanding the pharmacokinetic behavior of veterinary drugs and ensuring the safety of food products derived from treated animals. These studies track the decline of drug residues in various edible tissues over time after treatment has ceased. The accuracy of these studies hinges on robust and validated analytical methods capable of quantifying minute concentrations of the parent drug and its significant metabolites. mdpi.com
The quantification of Tylvalosin (B1682567) and its primary microbiologically active metabolite, 3-O-acetyltylosin (3-AT), in edible tissues is predominantly accomplished using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). mdpi.comeuropa.eunih.gov This technique offers high sensitivity and selectivity, which are necessary for detecting residues at or below established Maximum Residue Limits (MRLs). researchgate.net
In the development of these LC-MS/MS methods, Tylvalosin-d9 is employed as an internal standard through a technique known as isotope dilution mass spectrometry (IDMS). nih.gov A known quantity of this compound is added to the tissue sample (e.g., muscle, liver, kidney, or eggs) at the beginning of the extraction process. nih.gov Because this compound has nearly identical chemical properties to Tylvalosin, it experiences similar losses during extraction and cleanup and similar ionization suppression or enhancement in the mass spectrometer's ion source. a-2-s.com By comparing the signal intensity of the target analyte (Tylvalosin or its metabolites) to the known concentration of the internal standard (this compound), analysts can calculate the analyte's concentration with high precision and accuracy, effectively compensating for matrix-induced errors. a-2-s.comnih.gov
Studies show that Tylvalosin distributes widely in tissues, with the highest concentrations often found in the liver and kidney, making them key target tissues for residue monitoring. europa.eu
Table 1: Overview of Analytical Methodologies for Macrolide Residue Analysis
| Analytical Technique | Analyte(s) | Matrix | Key Features | Internal Standard Principle |
|---|---|---|---|---|
| LC-MS/MS | Tylvalosin | Pig Plasma | Validated with a limit of quantification (LOQ) of 0.1 µg/mL. mdpi.com | Stable isotope-labeled standards like this compound are ideal for compensating for matrix effects and ensuring accuracy. medchemexpress.coma-2-s.com |
| LC-MS/MS | Tylvalosin | Eggs | Validated method for quantification around the MRL, involving liquid extraction and partitioning. researchgate.net | The use of a co-eluting, structurally similar internal standard is crucial for method validation according to regulatory guidelines. nih.gov |
| UPLC-MS/MS | Multi-class antibiotics including macrolides | Chicken Meat | Online sample cleanup using TurboFlow™ technology for high throughput. thermofisher.com | Isotope-labeled internal standards are preferred for multi-residue methods to ensure reliable quantification across different analyte classes. researchgate.netnih.gov |
| LC-MS/MS | Tulathromycin (a macrolide) | Bovine/Porcine Plasma & Lung | Used heptadeutero-tulathromycin as an internal standard for accurate quantification. researchgate.net | Demonstrates the application of deuterated standards for macrolide analysis in various tissues. researchgate.net |
A withdrawal period is the mandated time from the last administration of a veterinary drug to a food-producing animal until the animal can be slaughtered or its products (like milk and eggs) can be collected for human consumption. This period is established to ensure that drug residues in the edible tissues have depleted to levels below the legally defined MRL.
The establishment of these withdrawal periods relies directly on the data generated from residue depletion studies. The accurate quantification of Tylvalosin and its metabolites in tissues over time, made possible by robust analytical methods using this compound, is therefore fundamental to this process. By precisely plotting the depletion curve of the residues, toxicologists and regulators can calculate the time required for the residue concentration to fall below the MRL with a high degree of statistical confidence. For example, a study in Taihang chickens recommended a withdrawal time of 8 days for Tylvalosin in eggs. a-2-s.com In the EU, withdrawal periods for products containing Tylvalosin have been set for meat and offal in pigs and chickens, and a zero-day withdrawal has been established for eggs in chickens. europa.eu
Table 2: Examples of Established Withdrawal Periods for Tylvalosin
| Animal | Product | Jurisdiction/Source | Withdrawal Period |
|---|---|---|---|
| Pigs | Meat and offal | European Commission | 1 day. europa.eu |
| Chickens | Meat and offal | European Commission | 2 days. researchgate.net |
| Chickens | Eggs | European Commission | Zero days. researchgate.net |
| Taihang Chickens | Eggs | Research Study (MDPI) | 8 days. a-2-s.com |
Quantification of Tylvalosin and Metabolites in Edible Tissues (e.g., muscle, liver, kidney, eggs)
Monitoring and Surveillance Programs for Antimicrobial Residues
National and international regulatory bodies conduct monitoring and surveillance programs to ensure that food products on the market comply with MRLs. These programs rely on validated, high-throughput analytical methods to test a large number of samples for a wide range of veterinary drug residues. vliz.be
The use of this compound in analytical methods is a cornerstone of ensuring regulatory compliance and food safety. By incorporating a stable isotope-labeled internal standard, laboratories can produce highly reliable and reproducible results. a-2-s.com This is critical for regulatory actions, as the data must be legally defensible. Methods validated using internal standards like this compound provide confidence that the detected residue levels are accurate, preventing both the release of non-compliant food onto the market and the unfair penalization of producers. The development of multi-residue methods, which can simultaneously detect dozens or even hundreds of compounds, is greatly facilitated by the use of stable isotope-labeled internal standards to ensure quantification is effective across a wide range of chemical properties. researchgate.netnih.gov
A significant challenge in residue analysis is the presence of non-extractable residues (NERs), also known as bound residues. These are residues that cannot be extracted from the tissue matrix by conventional solvent extraction methods because they are covalently bound or tightly sequestered within macromolecules. Assessing the toxicological significance of these NERs is an ongoing area of research.
Future Directions and Emerging Research Applications of Tylvalosin D9
Integration into Multi-Analyte Quantification Platforms
The development of multi-residue screening methods is a significant trend in veterinary drug analysis, aiming to improve laboratory efficiency and reduce costs by consolidating the analysis of numerous compounds into a single run. lcms.cz In this context, Tylvalosin-d9 is an ideal internal standard for its integration into multi-analyte quantification platforms, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). lcms.czvliz.be These platforms are designed to detect and quantify a wide array of veterinary drugs from diverse chemical classes in complex matrices like animal tissues, milk, and manure. lcms.czwur.nlmdpi.com
The use of a stable isotope-labeled internal standard like this compound is crucial in these multi-residue methods to compensate for variations in sample preparation and potential matrix effects, which can affect the accuracy of quantification. bioanalysis-zone.com The generic extraction procedures often employed in these methods can lead to variability in analyte recovery. lcms.cz By adding a known quantity of this compound at the beginning of the sample preparation process, any loss of the analyte during extraction and clean-up can be accurately accounted for, as the labeled and unlabeled compounds will behave almost identically. libios.fr
Future research will likely focus on expanding the scope of these multi-analyte platforms to include a broader range of emerging contaminants and veterinary drugs. The availability of high-purity this compound will be instrumental in validating these comprehensive screening methods for regulatory monitoring and food safety applications. lcms.cz
| Platform Component | Role of this compound | Benefit |
| Sample Extraction | Added as an internal standard to the sample matrix (e.g., tissue, milk, manure). | Compensates for analyte loss during the extraction process. |
| Chromatographic Separation (LC) | Co-elutes with the unlabeled tylvalosin (B1682567). | Ensures that both labeled and unlabeled analytes experience similar chromatographic conditions. |
| Mass Spectrometric Detection (MS/MS) | Provides a distinct mass signal from the unlabeled analyte. | Allows for accurate quantification by calculating the ratio of the analyte to the internal standard. |
| Data Analysis | Used to normalize the response of the unlabeled analyte. | Corrects for variability in instrument response and matrix effects, leading to more accurate and precise results. |
Application in Comparative Pharmacokinetic Studies Across Animal Species
Comparative pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of veterinary drugs in different animal species. mdpi.comresearchgate.netnih.gov This knowledge is critical for determining appropriate dosage regimens and ensuring both efficacy and safety. mdpi.com The use of this compound as an internal standard in bioanalytical methods is paramount for generating the high-quality data required for these studies.
Pharmacokinetic parameters of tylvalosin have been shown to vary significantly across species such as chickens, turkeys, and pigs. mdpi.comnih.gov For instance, differences in bioavailability, clearance, and volume of distribution have been reported. mdpi.comresearchgate.netnih.gov Accurate determination of these parameters relies on precise measurement of drug concentrations in biological matrices like plasma and tissues. nih.govresearchgate.net
By incorporating this compound into the analytical workflow, researchers can achieve more reliable and reproducible quantification of tylvalosin, minimizing the impact of biological matrix variability on the analytical results. bioanalysis-zone.com This is particularly important in comparative studies where different species' matrices can exhibit varying degrees of ion suppression or enhancement in the mass spectrometer.
Future research will likely involve more extensive comparative pharmacokinetic modeling, integrating data from a wider range of species. This compound will be indispensable for ensuring the consistency and comparability of data generated across different laboratories and studies, ultimately leading to a more harmonized understanding of tylvalosin's behavior in various veterinary species.
| Animal Species | Key Pharmacokinetic Findings for Tylvalosin | Role of Labeled Standards (like this compound) |
| Broiler Chickens | Elimination half-life of 1.06 h; total clearance of 2.24 L/h/kg; volume of distribution at steady state of 1.23 L/kg. mdpi.com Oral bioavailability has been reported to be between 48.39% and 63.83%. nih.gov | Ensures accurate quantification in plasma for precise calculation of these parameters. nih.gov |
| Turkeys | Elimination half-life of 0.96 h; total clearance of 1.17 L/h/kg. mdpi.comresearchgate.net Oral bioavailability reported as 33.84%. nih.gov | Critical for reliable cross-species comparison of bioavailability and clearance rates. researchgate.netnih.gov |
| Pigs | Tylvalosin is rapidly absorbed after oral administration and is widely distributed in tissues. europa.eu | Enables accurate measurement in various tissues to understand tissue distribution and residue depletion. nih.goveuropa.eu |
Advanced Research on Drug-Drug Interactions and Matrix Effects using Labeled Standards
The co-administration of multiple drugs is common in veterinary medicine, creating the potential for drug-drug interactions (DDIs) that can alter the efficacy or toxicity of the administered compounds. drugbank.comwebmd.com Tylvalosin has been shown to interact with several other drugs, often by affecting their serum concentrations. drugbank.com Investigating these interactions requires highly specific and accurate analytical methods to simultaneously measure the concentrations of the interacting drugs.
This compound, as an internal standard, plays a crucial role in these studies by enabling the precise quantification of tylvalosin in the presence of other drugs and their metabolites. arxiv.org This helps to elucidate the pharmacokinetic mechanisms underlying the observed interactions, such as competition for metabolizing enzymes. arxiv.org
Furthermore, matrix effects, which are alterations in the ionization efficiency of an analyte due to co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis. bioanalysis-zone.com Stable isotope-labeled internal standards like this compound are the gold standard for mitigating matrix effects because they co-elute with the analyte and experience similar ionization suppression or enhancement. researchgate.net Advanced research can utilize this compound to systematically investigate and map matrix effects in various biological tissues and fluids from different species, leading to more robust and reliable analytical methods.
Future studies will likely employ this compound in complex DDI models and in the investigation of subtle matrix effects that can influence the outcome of residue monitoring and pharmacokinetic studies. This will contribute to a better understanding of the factors that can affect the disposition of tylvalosin in real-world scenarios. nih.gov
| Research Area | Application of this compound | Potential Finding |
| Drug-Drug Interaction (DDI) Studies | Accurate quantification of tylvalosin when co-administered with other drugs. | Elucidation of pharmacokinetic interaction mechanisms (e.g., increased serum concentration of co-administered drugs). drugbank.com |
| Matrix Effect Investigation | Serves as a probe to assess and correct for ion suppression or enhancement in different biological matrices. | Development of matrix-specific extraction protocols to improve analytical accuracy. bioanalysis-zone.com |
| Metabolite Profiling | Used as a reference for the chromatographic behavior of the parent drug to aid in the identification of metabolites. | Identification of previously unknown metabolic pathways of tylvalosin. |
Development of Novel Analytical Techniques and Methodologies
The continuous pursuit of faster, more sensitive, and more cost-effective analytical methods is a driving force in pharmaceutical and environmental analysis. researchgate.netnih.gov The availability of stable isotope-labeled standards like this compound facilitates the development and validation of such novel techniques.
For example, the development of high-throughput screening methods, such as those using ambient ionization mass spectrometry techniques, can be greatly enhanced by the use of labeled internal standards for direct sample analysis with minimal preparation. vliz.be These techniques offer the potential for rapid screening of a large number of samples for veterinary drug residues.
Moreover, as new regulations emerge and the need to detect ever-lower concentrations of drug residues becomes necessary, the development of ultra-sensitive analytical methods is crucial. mdpi.comlsu.edunih.gov this compound is essential for validating these methods at low levels of quantification and ensuring their accuracy and precision.
Future research in this area may involve the application of this compound in the development of novel sample preparation techniques, such as miniaturized solid-phase extraction or automated workflows, aimed at reducing solvent consumption and analysis time. nih.gov The use of this compound will be a key component in demonstrating the validity and reliability of these next-generation analytical methodologies. researchgate.net
| Novel Technique/Methodology | Role of this compound | Advantage for Future Applications |
| High-Throughput Screening (e.g., Ambient MS) | Provides a reliable means of quantification in methods with limited sample cleanup. | Enables rapid and cost-effective screening of large numbers of samples for regulatory compliance. vliz.be |
| Ultra-Sensitive Quantification Methods | Essential for method validation at very low concentration levels (e.g., ng/kg). | Allows for monitoring of drug residues at levels relevant to food safety and environmental impact. lcms.cz |
| "Green" Analytical Chemistry | Facilitates the validation of methods designed to reduce solvent use and waste. | Promotes the development of more environmentally sustainable analytical practices. researchgate.net |
| Advanced Sample Preparation Techniques | Used to assess the efficiency and reproducibility of new extraction and cleanup protocols. | Leads to more robust and efficient sample preparation workflows for complex matrices. |
Q & A
Q. What are the standard methodologies for synthesizing and characterizing Tylvalosin-d9 in laboratory settings?
this compound, a deuterated analog of tylvalosin, requires precise synthesis protocols. Key steps include:
- Deuterium incorporation : Use deuterated reagents (e.g., D₂O or deuterated solvents) during synthesis to ensure isotopic purity. Monitor deuteration efficiency via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
- Purification : Employ high-performance liquid chromatography (HPLC) with UV detection to isolate the compound, ensuring >98% purity. Validate purity using tandem MS (MS/MS) and proton-decoupled NMR to distinguish deuterium peaks .
- Characterization : Report isotopic enrichment ratios (e.g., d9 vs. d0) in the supplementary data, adhering to journal guidelines for compound validation .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimize ionization parameters (e.g., ESI+ mode) and select multiple reaction monitoring (MRM) transitions specific to this compound. Use deuterated internal standards to correct for matrix effects .
- Quality controls : Include calibration curves spanning 3–4 orders of magnitude and validate precision (CV <15%) and accuracy (85–115%) per FDA bioanalytical guidelines .
Q. How can researchers ensure reproducibility in this compound pharmacokinetic (PK) studies?
- Dose standardization : Use fixed molar ratios to account for isotopic mass differences between d9 and non-deuterated forms.
- Animal models : Select species with well-characterized metabolic pathways (e.g., Sprague-Dawley rats) and document housing conditions to minimize variability .
- Data reporting : Share raw chromatograms and PK parameters (e.g., AUC, Cₘₐₓ) in open-access repositories to facilitate cross-study comparisons .
Advanced Research Questions
Q. What experimental designs mitigate isotopic interference in this compound metabolic studies?
- Control groups : Compare d9 and non-deuterated tylvalosin in parallel cohorts to isolate isotope effects on metabolic stability .
- Isotope tracing : Use ¹³C or ¹⁵N labels in tandem with deuterium to track metabolite pathways via high-resolution MS .
- Statistical models : Apply mixed-effects models to distinguish isotopic artifacts from true pharmacokinetic differences .
Q. How should researchers address contradictions in this compound bioactivity data across studies?
- Meta-analysis : Pool datasets from multiple studies and adjust for confounding variables (e.g., dosing regimens, assay sensitivity) using multivariate regression .
- Methodological audits : Re-evaluate extraction protocols (e.g., protein precipitation vs. solid-phase extraction) and instrument calibration logs to identify technical discrepancies .
- Collaborative verification : Engage independent labs to replicate key findings under blinded conditions, as recommended by reproducibility initiatives .
Q. What strategies optimize this compound stability in long-term storage for in vivo studies?
- Temperature and humidity : Store lyophilized this compound at -80°C under argon atmosphere to prevent deuterium exchange with ambient moisture .
- Formulation : Use cryoprotectants (e.g., trehalose) in aqueous solutions to maintain isotopic integrity during freeze-thaw cycles .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
